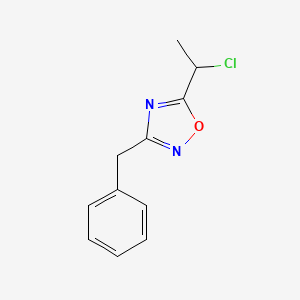

3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8(12)11-13-10(14-15-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXQJDXJNODHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Elucidation for 3 Benzyl 5 1 Chloroethyl 1,2,4 Oxadiazole

Retrosynthetic Disconnection Analysis of the 1,2,4-Oxadiazole (B8745197) Ring System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole, the analysis begins by disconnecting the 1,2,4-oxadiazole ring itself. There are two primary and well-established disconnection approaches for this heterocycle. chim.itresearchgate.net

The most common and versatile strategy, often termed a [4+1] disconnection, involves breaking the C5-O and N2-C3 bonds. This approach leads to two key synthons: a phenylacetamidoxime precursor which provides three atoms of the ring (N-C-N) plus the benzyl (B1604629) substituent at C3, and a 2-chloropropanoyl derivative (such as an acyl chloride or ester) which provides the remaining C-O fragment and the 1-chloroethyl substituent at C5. chim.it This is generally the preferred route due to the accessibility of starting materials and high regiochemical control.

A second approach is a [3+2] disconnection, which breaks the C3-N4 and C5-O bonds. This corresponds to a 1,3-dipolar cycloaddition reaction. The synthons in this case are phenylacetonitrile (B145931) and a nitrile oxide derived from a 2-chloropropanal (B1595544) oxime. This route can be effective but may face challenges such as the instability and tendency of nitrile oxides to dimerize. nih.gov

Table 1: Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Bonds Broken | Precursors |

|---|---|---|

| [4+1] Approach | C5-O, N2-C3 | Phenylacetamidoxime & 2-Chloropropanoic acid derivative |

| [3+2] Approach | C3-N4, C5-O | Phenylacetonitrile & 2-Chloropropanal-derived nitrile oxide |

This analysis establishes the fundamental building blocks required for the synthesis, guiding the subsequent steps of precursor preparation and ring formation.

Precursor Synthesis and Functional Group Interconversions Leading to Ring Closure

The synthesis of the target oxadiazole is contingent upon the efficient preparation of its precursors, as identified through retrosynthetic analysis.

For the prevalent [4+1] approach, the two primary precursors are phenylacetamidoxime and a derivative of 2-chloropropanoic acid.

Phenylacetamidoxime Synthesis: This precursor is commonly synthesized from phenylacetonitrile. The reaction involves the addition of hydroxylamine (B1172632), typically generated in situ from hydroxylamine hydrochloride with a base like sodium carbonate or sodium hydroxide. rjptonline.orgnih.gov This conversion of a nitrile to an amidoxime (B1450833) is a robust and widely used transformation in the synthesis of 1,2,4-oxadiazoles. nih.gov

2-Chloropropanoic Acid Derivative Synthesis: The second precursor, an activated form of 2-chloropropanoic acid, is necessary for the acylation of the amidoxime. The most common derivative is the acyl chloride, 2-chloropropanoyl chloride, which can be prepared by treating 2-chloropropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Other derivatives, like esters or anhydrides, can also be employed. researchgate.net

The key functional group interconversion is the reaction between these two precursors. The amidoxime nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to an O-acylamidoxime intermediate. This intermediate is often not isolated but is directly converted to the final 1,2,4-oxadiazole through a cyclodehydration step. nih.gov

Direct and Convergent Synthetic Approaches to the Target Compound

The assembly of the this compound core can be achieved through several established methods for forming the 1,2,4-oxadiazole ring. chim.itresearchgate.netnih.govrjptonline.orgnih.govresearchgate.netresearchgate.netorganic-chemistry.orgmdpi.com

The most reliable and convergent approach involves the reaction of phenylacetamidoxime with an activated derivative of 2-chloropropanoic acid, such as 2-chloropropanoyl chloride. nih.govresearchgate.net This two-component synthesis first involves the O-acylation of the amidoxime. The resulting O-acylamidoxime intermediate then undergoes cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring. This cyclization can be promoted by heat or by using a base like pyridine. rjptonline.orgnih.gov The use of microwave irradiation has also been shown to accelerate this transformation significantly. nih.gov

A more direct, though often less efficient, method is the 1,3-dipolar cycloaddition. nih.gov This would involve the reaction of phenylacetonitrile with a 2-chloro-substituted nitrile oxide. However, this route is often hampered by the propensity of nitrile oxides to undergo dimerization, leading to the formation of furoxans (1,2,5-oxadiazole-2-oxides), which can reduce the yield of the desired 1,2,4-oxadiazole. nih.gov

Cycloaddition Reactions in Oxadiazole Ring Formation

The formation of the 1,2,4-oxadiazole ring via a [3+2] cycloaddition involves the reaction of a nitrile oxide with a nitrile. rjptonline.org For the synthesis of the target compound, this would entail the reaction between the nitrile oxide of 2-chloropropanal and phenylacetonitrile.

The nitrile oxide is a highly reactive intermediate and is typically generated in situ. A common method for its generation is the dehydrohalogenation of a hydroximoyl halide using a base. For instance, 2-chloropropanal oxime can be converted to the corresponding hydroximoyl chloride, which upon treatment with a non-nucleophilic base like triethylamine, yields the nitrile oxide. This intermediate is then trapped by the nitrile present in the reaction mixture to form the oxadiazole ring. rjptonline.org While elegant, the regioselectivity and the aforementioned dimerization of the nitrile oxide are significant challenges that must be controlled for this method to be effective. nih.gov

Coupling Reactions and Post-Cyclization Functionalization

While the most direct syntheses build the substituted ring from acyclic precursors, post-cyclization functionalization offers an alternative strategy. In this approach, a pre-formed 1,2,4-oxadiazole ring is modified to introduce the desired substituents.

For the target compound, one could envision a scenario starting with a 3-benzyl-1,2,4-oxadiazole bearing a different functional group at the C5 position, which is then converted to the 1-chloroethyl group. For example, a 3-benzyl-5-acetyl-1,2,4-oxadiazole could be reduced to the corresponding alcohol, 3-benzyl-5-(1-hydroxyethyl)-1,2,4-oxadiazole. Subsequent treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride would then yield the final product. Another possibility involves the functionalization of a 3-benzyl-5-unsubstituted or 3-benzyl-5-halo-1,2,4-oxadiazole via coupling reactions, although this is less common for introducing simple alkyl groups. Metal-catalyzed cross-coupling reactions are generally more applicable for introducing aryl or vinyl substituents. rjptonline.org

Chemo-, Regio-, and Stereoselective Control in Synthetic Pathways

Achieving selectivity is paramount in complex organic synthesis.

Regioselectivity: The reaction between an amidoxime and an acyl chloride provides excellent regiochemical control. researchgate.net The reaction of phenylacetamidoxime with 2-chloropropanoyl chloride unambiguously yields the 3-benzyl-5-(1-chloroethyl) regioisomer. The alternative isomer, 5-benzyl-3-(1-chloroethyl)-1,2,4-oxadiazole, is not formed. This is because the initial acylation occurs on the hydroxylamine oxygen of the amidoxime, and the subsequent cyclization involves the attack of the amidine nitrogen onto the carbonyl carbon, dictating the final arrangement of substituents. chim.it In contrast, [3+2] cycloaddition reactions can sometimes lead to mixtures of regioisomers, although the regioselectivity can often be controlled by the electronic properties of the substituents on the nitrile and nitrile oxide. rsc.org

Chemo- and Stereoselectivity: The target molecule possesses a chiral center at the carbon atom bearing the chlorine. If the synthesis begins with racemic 2-chloropropanoic acid, the final product will be a racemic mixture of (R)- and (S)-3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole. To achieve a stereochemically pure product, one would need to employ a stereoselective strategy. This could involve using an enantiomerically pure starting material, such as (R)- or (S)-2-chloropropanoic acid. Alternatively, a stereoselective reduction of a precursor ketone or a chiral resolution of the final racemic mixture could be employed.

Mechanistic Investigations of Key Bond-Forming and Bond-Breaking Processes

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.

The most common synthetic route, the acylation of an amidoxime followed by cyclodehydration, proceeds through a well-understood mechanism. chim.it

O-Acylation: The first step is the nucleophilic attack of the hydroxylamine oxygen of phenylacetamidoxime on the carbonyl carbon of 2-chloropropanoyl chloride. This forms a tetrahedral intermediate which then collapses to eliminate HCl, yielding the O-acylamidoxime intermediate. rjptonline.org

Cyclodehydration: This intermediate then undergoes an intramolecular cyclization. Under thermal conditions or in the presence of a base, the sp²-hybridized nitrogen of the amidine attacks the carbonyl carbon. This forms a five-membered ring intermediate.

Aromatization: The subsequent elimination of a molecule of water from this cyclic intermediate results in the formation of the stable, aromatic 1,2,4-oxadiazole ring. chim.it

The 1,2,4-oxadiazole ring, while aromatic, possesses a relatively weak O-N bond, making it susceptible to certain rearrangements. The Boulton-Katritzky rearrangement, for example, is a thermal rearrangement involving an intramolecular nucleophilic attack at the N(2) position of the oxadiazole ring by a nucleophilic center in the C(3) side-chain, leading to the formation of a new heterocyclic system. chim.it While not part of the primary synthesis, awareness of such potential bond-breaking processes is important as they define the reactivity and stability of the final compound. chim.itwho.int

Table 2: Summary of Synthetic Methodologies

| Method | Precursors | Key Steps | Selectivity Control |

|---|---|---|---|

| Amidoxime Route | Phenylacetamidoxime, 2-Chloropropanoyl chloride | O-acylation, Cyclodehydration | High regioselectivity; Stereoselectivity depends on starting material. |

| [3+2] Cycloaddition | Phenylacetonitrile, 2-Chloro-hydroximoyl chloride | In situ nitrile oxide formation, Cycloaddition | Regioselectivity can be an issue; Prone to side reactions (dimerization). |

| Post-cyclization | 3-Benzyl-5-(1-hydroxyethyl)-1,2,4-oxadiazole | Chlorination of alcohol | Stereoselectivity depends on the chlorination method. |

Reaction Intermediates Identification and Trapping Experiments

The formation of the 1,2,4-oxadiazole ring predominantly proceeds through the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step. tandfonline.com In the context of this compound, the key starting materials would be phenylacetamidoxime and 2-chloropropionyl chloride. The generally accepted mechanism involves the initial formation of an O-acylamidoxime intermediate. chim.it This intermediate is often stable enough to be isolated, providing concrete evidence for its role in the reaction pathway.

Trapping experiments, while not specifically detailed in the literature for this exact compound, are a common strategy to identify transient intermediates. For instance, in related syntheses, the reaction can be quenched at various stages to isolate and characterize the O-acylamidoxime. Spectroscopic methods such as NMR and IR spectroscopy are then employed to confirm the structure of this intermediate before it undergoes cyclization.

The cyclization of the O-acylamidoxime to the final 1,2,4-oxadiazole is typically promoted by heat or a dehydrating agent. The proposed mechanism for this step involves an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic oxadiazole ring.

A plausible reaction pathway is illustrated below:

| Step | Reactants | Intermediate/Product | Description |

| 1 | Phenylacetamidoxime, 2-Chloropropionyl chloride | O-(2-chloropropionyl)phenylacetamidoxime | Acylation of the amidoxime |

| 2 | O-(2-chloropropionyl)phenylacetamidoxime | This compound | Intramolecular cyclodehydration |

Kinetic and Thermodynamic Considerations in Reaction Pathway Determination

The determination of the reaction pathway is governed by both kinetic and thermodynamic factors. The initial acylation of the amidoxime is generally a rapid and kinetically favored process. The subsequent cyclodehydration step is often the rate-determining step and is under thermodynamic control, leading to the formation of the stable aromatic 1,2,4-oxadiazole ring.

Temperature: Higher temperatures generally increase the rate of the cyclodehydration step.

Solvent: The choice of solvent can affect the stability of the intermediate and the transition state, thereby influencing the reaction rate.

Catalyst: The presence of an acid or base catalyst can significantly accelerate the cyclization process.

Development of Sustainable and Atom-Economical Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. researchgate.netnih.gov These efforts are guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Catalytic Approaches to Compound Synthesis

Catalytic methods offer a promising avenue for improving the sustainability of 1,2,4-oxadiazole synthesis. Various catalysts have been explored to facilitate the reaction between amidoximes and carboxylic acids or their derivatives, often under milder reaction conditions and with improved yields.

For the synthesis of compounds structurally similar to this compound, several catalytic systems have been reported:

| Catalyst | Reaction Conditions | Advantages |

| Potassium Fluoride | Solvent-free, 100°C | Simplicity, aqueous workup, excellent yields. tandfonline.com |

| PTSA-ZnCl₂ | Mild conditions | Efficient and mild catalysis. organic-chemistry.org |

| Vilsmeier Reagent | Room temperature | Activates both carboxylic acids and intermediates. mdpi.com |

Green Chemistry Principles in Reaction Design and Solvent Selection

Modern approaches are increasingly exploring the use of greener alternatives or even solvent-free conditions. tandfonline.com Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, lower energy consumption, and improved product yields. researchgate.netnih.gov

The principles of green chemistry that are particularly relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, and utilizing energy-efficient technologies like microwave irradiation. nih.gov

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. tandfonline.com

By integrating these principles into the synthetic design, it is possible to develop more sustainable and environmentally responsible methods for the production of this compound and other valuable heterocyclic compounds.

Reactivity Profiles and Transformational Chemistry of 3 Benzyl 5 1 Chloroethyl 1,2,4 Oxadiazole

Nucleophilic Substitution Reactions at the 1-Chloroethyl Center

The 1-chloroethyl group at the C(5) position of the oxadiazole ring serves as a prime site for nucleophilic substitution. The electron-withdrawing nature of the 3-benzyl-1,2,4-oxadiazole moiety activates the α-carbon, facilitating the displacement of the chloride leaving group.

Displacement of the Chloro Leaving Group by Various Nucleophiles

The chlorine atom on the ethyl side chain can be readily displaced by a variety of nucleophiles. This reaction is analogous to the well-documented reactivity of 3-aryl-5-chloromethyl-1,2,4-oxadiazoles, which are used as precursors for a range of derivatives. rjptonline.org The substitution reactions typically proceed via an SN2 mechanism, leading to the formation of new carbon-heteroatom bonds.

Common nucleophiles that can be employed in these reactions include:

Nitrogen Nucleophiles: Amines, azides, and heterocycles like imidazole (B134444) and triazole can react to form the corresponding amino and azido (B1232118) derivatives. rjptonline.org

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to synthesize ether derivatives.

Sulfur Nucleophiles: Thiols and thiocyanates are effective for producing thioethers and thiocyanates, respectively.

Carbon Nucleophiles: Cyanide ions can be used to introduce a nitrile group, extending the carbon chain.

The reaction conditions for these substitutions are generally mild, often involving a polar aprotic solvent and a suitable base to neutralize the generated HCl.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Class | Typical Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | Amino derivatives | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| Sodium Azide (NaN₃) | Azido derivatives | Solvent (e.g., DMF) |

| Thiols (RSH) | Thioethers | Base (e.g., NaH), Solvent (e.g., THF) |

| Sodium Cyanide (NaCN) | Nitrile derivatives | Solvent (e.g., DMSO) |

Stereochemical Outcomes and Diastereoselective Control in Substitution Reactions

The carbon atom bearing the chlorine in the 1-chloroethyl group is a stereocenter. Consequently, nucleophilic substitution reactions at this center have significant stereochemical implications.

SN2 Reactions: If the reaction proceeds through a classic SN2 mechanism, an inversion of configuration at the chiral center is expected. Starting with a single enantiomer of 3-benzyl-5-((S)-1-chloroethyl)-1,2,4-oxadiazole would yield the corresponding (R)-substituted product.

SN1 Reactions: If reaction conditions favor an SN1 pathway (e.g., with a polar, protic solvent and a weak nucleophile), the formation of a carbocation intermediate would lead to racemization, producing a mixture of both R and S enantiomers.

Achieving diastereoselective control is a key challenge when the nucleophile itself is chiral. The stereochemical outcome of the reaction will be influenced by the steric and electronic interactions between the chiral substrate and the chiral nucleophile in the transition state. This can lead to the preferential formation of one diastereomer over the other. The incorporation of chirality into molecules containing the 1,2,4-oxadiazole (B8745197) ring is crucial for conferring selectivity in bioactive compounds. While specific studies on 3-benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole are not prevalent, research on the stereoselective synthesis of other chiral oxadiazole derivatives, such as those derived from monoterpenes, underscores the importance of controlling stereochemistry in this class of compounds. nih.gov

Transformations Involving the 1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and a labile O-N bond. chim.it These features make the ring susceptible to various transformations, including ring-opening, rearrangement, and other functionalization reactions. osi.lvresearchgate.net

Ring-Opening Reactions and Subsequent Rearrangements

The 1,2,4-oxadiazole nucleus can undergo cleavage and rearrange into more stable heterocyclic systems, particularly under thermal or photochemical conditions. chim.it

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement of 1,2,4-oxadiazoles. chim.it It involves an intramolecular nucleophilic substitution where a nucleophilic atom in a side chain at the C(3) position attacks the N(2) atom of the oxadiazole ring. chim.it This leads to the cleavage of the weak O-N bond and the formation of a new, often more stable, heterocyclic ring. chim.itnih.gov For example, 3-acyl-1,2,4-oxadiazoles with a hydrazone side chain can rearrange to form 1,2,3-triazoles. chim.it

ANRORC Mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure): This pathway is common when 1,2,4-oxadiazoles are treated with strong nucleophiles, such as hydrazine (B178648). rsc.orgnih.gov The process begins with the nucleophilic addition to the C(5) position, followed by the opening of the oxadiazole ring. Subsequent intramolecular cyclization leads to a new heterocyclic system. rsc.orgnih.gov For instance, the reaction of certain 1,2,4-oxadiazoles with hydrazine can yield 3-amino-1,2,4-triazoles. nih.gov

Ring-Expansion and Ring-Contraction Methodologies

Transformations that alter the size of the heterocyclic ring are also known for the 1,2,4-oxadiazole system.

Ring Contraction-Ring Expansion (RCE): Under photochemical conditions, certain 1,2,4-oxadiazoles can rearrange into isomeric heterocycles. For example, 3-amino-1,2,4-oxadiazoles have been observed to convert into 1,3,4-oxadiazoles upon irradiation. chim.it This transformation is believed to proceed through a reactive open-chain intermediate. chim.it

Five-to-Six Membered Ring Rearrangement: In some ANRORC-type reactions, if the substituent at C(3) contains an additional electrophilic center, the ring-closure step can involve this center, leading to a ring expansion. This results in the formation of a six-membered heterocycle from the initial five-membered oxadiazole. nih.gov

Functionalization of the Oxadiazole Nucleus (e.g., N-alkylation, C-lithiation)

While the oxadiazole ring is prone to cleavage, direct functionalization is also possible under controlled conditions.

N-Alkylation: The pyridine-like N(4) atom is generally considered the most nucleophilic site in the ring and can be alkylated by electrophiles. However, in some systems, such as 1,2,4-oxadiazolidin-3,5-dione, alkylation has been shown to occur preferentially at the N-2 position. researchgate.net

C-Lithiation: Direct deprotonation of the C-H bonds of the oxadiazole ring is challenging. However, functionalization can be achieved through "lateral lithiation," where a substituent on the ring is deprotonated. For instance, methyl groups attached to the oxadiazole ring can be lithiated at the methyl carbon using strong bases like butyllithium, allowing for subsequent reaction with electrophiles. cdnsciencepub.com Direct metallation of the ring itself often requires the use of highly reactive, sterically hindered bases like TMP-magnesium or TMP-zinc compounds, which can selectively deprotonate positions on the ring for further functionalization. acs.org This approach provides a pathway to substituted heterocycles while tolerating various functional groups. acs.org

Reactivity of the Benzyl (B1604629) Moiety and Aromatic Functionalization

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH₂) linker, is a key site for synthetic modification. Its reactivity encompasses both the aromatic ring and the benzylic carbon.

Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

The benzyl substituent on the 1,2,4-oxadiazole ring is an activating group for electrophilic aromatic substitution (SEAr), directing incoming electrophiles primarily to the ortho and para positions. wikipedia.orgmsu.edu This directing effect stems from the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. masterorganicchemistry.com Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation are expected to proceed efficiently on the benzyl ring. wikipedia.orgmasterorganicchemistry.com

For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitro derivatives. Similarly, halogenation with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom at the ortho and para positions.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrobenzyl)-5-(1-chloroethyl)-1,2,4-oxadiazole and 3-(2-Nitrobenzyl)-5-(1-chloroethyl)-1,2,4-oxadiazole |

| Bromination | Br₂, FeBr₃ | 3-(4-Bromobenzyl)-5-(1-chloroethyl)-1,2,4-oxadiazole and 3-(2-Bromobenzyl)-5-(1-chloroethyl)-1,2,4-oxadiazole |

Radical Reactions and Benzylic Functionalization

The methylene bridge (-CH₂) of the benzyl group is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. The C-H bonds at this benzylic position are weaker than typical alkyl C-H bonds, making them prime targets for hydrogen atom abstraction.

A classic example of benzylic functionalization is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would selectively replace a hydrogen atom on the benzylic carbon with a bromine atom, yielding 3-(bromo(phenyl)methyl)-5-(1-chloroethyl)-1,2,4-oxadiazole. This transformation provides a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Compound

Transition metal catalysis offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com For This compound , cross-coupling reactions can be envisioned at several positions, most notably by first functionalizing the benzyl ring to introduce a halide or triflate, or by utilizing the existing chloroethyl group.

Suzuki, Stille, Heck, and Sonogashira Type Couplings

These palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis but typically require an aryl or vinyl halide/triflate as a coupling partner. wikipedia.orgwikipedia.org Therefore, to engage the benzyl moiety of the title compound in these transformations, it must first be halogenated, as described in section 3.3.1. The resulting aryl halide, for example, 3-(4-bromobenzyl)-5-(1-chloroethyl)-1,2,4-oxadiazole , would be an excellent substrate for these reactions.

Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base would form a biaryl structure. nih.govresearchgate.net

Stille Coupling: Coupling with an organostannane reagent provides another efficient route to C-C bond formation. harvard.edulibretexts.org

Heck Reaction: The reaction of the aryl halide derivative with an alkene, catalyzed by palladium, would lead to the formation of a substituted alkene, effectively extending the carbon chain. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to generate an aryl alkyne. researchgate.netwikipedia.orgrsc.org

Table 2: Hypothetical Cross-Coupling Reactions of a Halogenated Derivative (Substrate: 3-(4-Bromobenzyl)-5-(1-chloroethyl)-1,2,4-oxadiazole)

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Styrenyl |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene |

Arylation and Alkylation Strategies at Strategic Positions

Beyond the classic cross-coupling reactions, modern arylation and alkylation methods can be applied.

Alkylation: The 1-chloroethyl group at the 5-position of the oxadiazole ring is an electrophilic center suitable for nucleophilic substitution (SN) reactions. This allows for the direct alkylation of various nucleophiles. For example, reaction with cyanide ions can lead to the corresponding nitrile. beilstein-journals.org This position is strategic for introducing a wide range of functional groups by reacting the compound with amines, thiols, or carbanions.

Arylation: Direct C-H arylation of the benzyl ring represents a more atom-economical approach that avoids the pre-functionalization step of halogenation. Under palladium or copper catalysis, the C-H bonds at the ortho positions of the benzyl ring can react directly with aryl halides or their equivalents. researchgate.net While regioselectivity can be a challenge, this method provides a streamlined path to biaryl-containing structures. Copper-catalyzed C-H benzylation of related oxadiazoles (B1248032) with N-tosylhydrazones has also been reported, suggesting the feasibility of such transformations. researchgate.netmdpi.com

Advanced Structural Characterization and Spectroscopic Elucidation Beyond Basic Identification

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. For a chiral molecule such as 3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole, this technique is indispensable for the unambiguous assignment of the absolute configuration at the stereocenter of the 1-chloroethyl group.

A detailed crystallographic study would provide a wealth of information on the molecular geometry. The bond lengths and angles within the 1,2,4-oxadiazole (B8745197) ring are expected to be consistent with those observed in other derivatives, reflecting its aromatic character. For instance, in related 1,2,4-oxadiazole structures, the C-O and C=N bond lengths within the ring typically fall in the range of 1.33-1.37 Å and 1.30-1.34 Å, respectively. The N-O bond is generally around 1.40-1.44 Å.

Table 1: Representative Bond Lengths and Angles for a 3-Benzyl-5-substituted-1,2,4-oxadiazole Moiety (based on related structures)

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Typical Value |

| Bond Length (Å) | C(ring) | O(ring) | 1.35 ± 0.02 | |

| C(ring) | N(ring) | 1.32 ± 0.02 | ||

| N(ring) | O(ring) | 1.42 ± 0.02 | ||

| C(ring) | C(benzyl) | 1.48 ± 0.03 | ||

| C(ethyl) | Cl | 1.77 ± 0.03 | ||

| Bond Angle (°) | O(ring) | C(ring) | N(ring) | 108 ± 2 |

| C(ring) | N(ring) | C(ring) | 105 ± 2 | |

| C(ring) | C(benzyl) | C(phenyl) | 112 ± 3 | |

| C(ring) | C(ethyl) | Cl | 110 ± 3 |

Note: These values are illustrative and based on crystallographic data of analogous compounds.

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, a variety of non-covalent interactions are anticipated to play a crucial role in the supramolecular assembly. These include C-H···N and C-H···O hydrogen bonds, where the hydrogen atoms of the benzyl (B1604629) and ethyl groups can interact with the nitrogen and oxygen atoms of the oxadiazole ring of neighboring molecules. rsc.orgrsc.org

Furthermore, π–π stacking interactions between the phenyl rings of the benzyl groups are expected to be a significant stabilizing force, leading to the formation of well-defined layered or herringbone structures. rsc.orgacs.org The presence of the chlorine atom also introduces the possibility of halogen bonding (C-Cl···N or C-Cl···O), which can further direct the crystal packing. The interplay of these interactions will ultimately determine the crystal's density, stability, and morphology. acs.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymorph Analysis

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline and amorphous solids. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.govresearchgate.net

13C and 15N Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR spectra would provide detailed information about the local chemical environment of each atom in the solid state. The number of distinct resonances in the spectrum corresponds to the number of crystallographically inequivalent atoms in the asymmetric unit, which can be a key indicator of the presence of a specific polymorph.

The chemical shifts of the carbon and nitrogen atoms in the oxadiazole ring are sensitive to the local electronic structure and intermolecular interactions. For instance, the 15N chemical shifts of nitrogen heterocycles are known to be highly dependent on their protonation state and involvement in hydrogen bonding. acs.orgrsc.orgwikipedia.org

Table 2: Expected Solid-State NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| 13C | Phenyl (benzyl) | 120 - 140 |

| CH2 (benzyl) | 30 - 45 | |

| C3 (oxadiazole) | 165 - 175 | |

| C5 (oxadiazole) | 170 - 180 | |

| CH (chloroethyl) | 55 - 65 | |

| CH3 (chloroethyl) | 15 - 25 | |

| 15N | N2 (oxadiazole) | -80 to -60 (relative to CH3NO2) |

| N4 (oxadiazole) | -40 to -20 (relative to CH3NO2) |

Note: These are estimated ranges based on literature data for similar functional groups in the solid state.

Solid-state NMR can also provide insights into the dynamic processes occurring within the crystal lattice, such as the rotation of the benzyl group or the methyl group of the chloroethyl substituent. Techniques like variable-temperature ssNMR and relaxation time measurements can be used to probe the rates and activation energies of these motions. rsc.orgresearchgate.net Understanding these dynamic properties is crucial as they can influence the material's physical and chemical stability.

Chiroptical Spectroscopy for Stereochemical Assignment and Purity Assessment

Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are essential for probing the stereochemistry of chiral molecules. wikipedia.orglibretexts.org Since this compound possesses a stereocenter at the 1-chloroethyl group, CD spectroscopy can be employed to determine its absolute configuration and assess its enantiomeric purity.

The CD spectrum of a chiral molecule is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores and the stereocenter. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute configuration of the molecule can be determined. acs.orgnih.gov This method is particularly valuable when suitable crystals for X-ray crystallography are not readily obtainable. Furthermore, the magnitude of the CD signal is proportional to the enantiomeric excess, making it a useful tool for quantifying the enantiomeric purity of a sample.

Advanced Mass Spectrometry Techniques for Isotopic Labeling and Reaction Monitoring

Advanced mass spectrometry techniques are indispensable for the structural elucidation of organic molecules, providing precise information on molecular weight, elemental composition, and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers.

For this compound, HRMS would be used to verify its molecular formula, C₁₁H₁₁ClN₂O. The expected high-resolution mass-to-charge ratio ([M+H]⁺) would be precisely measured and compared to the theoretical value, confirming the elemental composition with a high degree of confidence.

While HRMS is a standard characterization technique, specific high-resolution mass spectral data for this compound is not available in the public domain.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for probing the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the connectivity of atoms and the stability of different parts of the molecule.

The MS/MS spectrum of this compound would be expected to show characteristic fragmentation pathways. Potential fragmentation could involve the cleavage of the bond between the oxadiazole ring and the chloroethyl group, loss of a chlorine atom, and fragmentation of the benzyl group or the oxadiazole ring itself. Elucidation of these pathways would provide strong evidence for the proposed structure. Studies on other 1,2,4-oxadiazole derivatives have shown characteristic cleavages of the heterocyclic ring and its substituents, which could serve as a basis for interpreting the fragmentation of the title compound.

Despite the utility of this technique, detailed MS/MS fragmentation studies specifically for this compound have not been reported.

Data Tables

Due to the absence of experimental data in the scientific literature for this compound, the following tables are presented as templates for the type of data that would be generated from the discussed analytical techniques.

Table 1: Hypothetical Chiroptical Data

| Technique | Parameter | Predicted Value for (R)-enantiomer | Predicted Value for (S)-enantiomer |

|---|---|---|---|

| ECD | λmax [nm] (Δε) | e.g., 220 (+5.2), 250 (-3.1) | e.g., 220 (-5.2), 250 (+3.1) |

| VCD | Wavenumber [cm⁻¹] (ΔA x 10⁻⁴) | e.g., 1450 (+1.5), 1280 (-0.8) | e.g., 1450 (-1.5), 1280 (+0.8) |

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | 223.0633 | Data not available | Data not available | C₁₁H₁₂ClN₂O |

Table 3: Plausible MS/MS Fragmentation Data for [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 223.06 | Data not available | e.g., HCl | [C₁₁H₁₁N₂O]⁺ |

| 223.06 | Data not available | e.g., C₂H₄Cl | [C₉H₇N₂O]⁺ |

Theoretical and Computational Chemistry Studies of 3 Benzyl 5 1 Chloroethyl 1,2,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole. These methods provide a microscopic understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the ground state properties of molecular systems. For oxadiazole derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311+G*), are used to determine optimized molecular geometry, electronic properties, and vibrational frequencies. epstem.netresearchgate.net

Studies on structurally related oxadiazoles (B1248032) demonstrate that DFT can accurately predict geometric parameters such as bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. researchgate.net Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. mdpi.com

For analogous 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. This distribution is critical for predicting the sites of electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, provide a visual representation of the charge distribution and are used to identify reactive sites. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted 1,3,4-Oxadiazole Derivative (Note: Data is illustrative for a related compound due to the absence of specific published data for this compound.)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Ab Initio Methods for Excited State Characterization

While DFT is the workhorse for ground-state properties, ab initio methods such as Time-Dependent DFT (TD-DFT) and other more sophisticated approaches are employed to characterize the electronic excited states of molecules. These calculations are essential for understanding a molecule's photophysical properties, such as its absorption and emission spectra. For similar heterocyclic compounds, ab initio calculations have been used to predict the energies and nature of electronic transitions.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound is crucial for understanding its interactions with biological targets.

Global Minimum Conformation and Energy Barriers to Rotation

Computational methods can map the potential energy surface (PES) of a molecule by systematically rotating its flexible dihedral angles. This process identifies the global minimum energy conformation, which is the most stable arrangement of the atoms in space, as well as other low-energy conformers. The energy barriers to rotation between these conformers can also be calculated, providing insight into the molecule's flexibility. For molecules with benzyl (B1604629) groups, such as the title compound, a key conformational feature is the dihedral angle between the phenyl ring and the heterocyclic ring. nih.gov

Table 2: Illustrative Conformational Energy Data for a Benzyl-Substituted Heterocycle (Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.)

| Conformer | Dihedral Angle (Phenyl-Heterocycle) | Relative Energy (kcal/mol) |

| Global Minimum | 90° | 0.0 |

| Local Minimum | 0° | 2.5 |

| Rotational Barrier | - | 4.8 |

Influence of Solvent and Temperature on Conformational Preferences

The conformational preferences of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent on the relative energies of different conformers. Temperature effects can also be included in these calculations to provide a more realistic picture of the conformational landscape under specific experimental conditions.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies.

Studies on the formation of 1,2,4-oxadiazoles have utilized quantum chemical modeling to investigate the reaction mechanisms, such as the acylation and cyclization of amidoximes. chemintech.ru These studies calculate the enthalpies of formation for intermediates and transition states to determine the most favorable reaction pathway. chemintech.ru For instance, computational studies on the rearrangement of related heterocyclic systems have used DFT to map out competitive reaction routes and identify the kinetically and thermodynamically favored products. nih.gov The insights gained from these computational studies are invaluable for optimizing synthetic routes and designing new chemical transformations.

Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which represents the highest energy point along the reaction pathway. youtube.com Transition state localization is a computational procedure to find the specific geometry of this unstable molecular configuration. Once the TS is located and confirmed (typically by the presence of a single imaginary frequency in a vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations can be performed. youtube.com An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, thereby confirming that the identified TS is indeed the correct one for the reaction of interest. youtube.com

For this compound, a relevant reaction to study would be the Boulton-Katritzky rearrangement, a common thermal transformation for 1,2,4-oxadiazoles, or a nucleophilic substitution at the carbon atom bearing the chlorine. chim.itosi.lv Computational methods, particularly Density Functional Theory (DFT), would be used to model this process. The calculations would identify the precise three-dimensional arrangement of atoms in the transition state and determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

Below is an illustrative data table showing hypothetical results from a DFT calculation on a potential reaction.

| Computational Parameter | Hypothetical Value | Method/Basis Set |

|---|---|---|

| Activation Energy (Ea) for SN2 Reaction | 25.5 kcal/mol | B3LYP/6-311G+(d,p) |

| Transition State Imaginary Frequency | -450 cm⁻¹ | B3LYP/6-311G+(d,p) |

| Key Bond Distance in TS (C-Cl) | 2.35 Å | B3LYP/6-311G+(d,p) |

| Key Bond Distance in TS (C-Nucleophile) | 2.10 Å | B3LYP/6-311G+(d,p) |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. unesp.br The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.govmdpi.com A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would predict the most probable sites for electrophilic and nucleophilic attack. The locations of the HOMO and LUMO densities on the molecule highlight these reactive centers. Studies on 1,2,4-oxadiazoles indicate that the ring nitrogen atoms can be nucleophilic, while the ring carbons are electrophilic. chim.it FMO calculations would quantify these properties. The HOMO is likely to be distributed over the electron-rich benzyl ring system, while the LUMO may be localized around the electron-withdrawing 1,2,4-oxadiazole (B8745197) ring and the chloroethyl substituent, suggesting a site for nucleophilic attack.

The following interactive table presents hypothetical FMO data for the compound.

| Molecular Orbital Property | Hypothetical Energy (eV) | Primary Localization |

|---|---|---|

| HOMO Energy | -8.20 | Benzyl Ring |

| LUMO Energy | -1.55 | 1,2,4-Oxadiazole Ring & C-Cl bond |

| HOMO-LUMO Gap | 6.65 | N/A |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motions, conformational changes, and intermolecular interactions. tandfonline.com

Force Field Development and Validation for the Compound

MD simulations rely on a "force field," which is a set of functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. schrodinger.com Standard force fields like OPLS, AMBER, and CHARMM are available for common biomolecules and organic solvents. researchgate.netsemanticscholar.orgnih.gov However, for a novel or specialized molecule like this compound, existing parameters may not be available or sufficiently accurate.

Therefore, a crucial first step is the development and validation of a specific force field for the compound. This process typically involves using high-level quantum mechanics calculations to determine key properties such as equilibrium bond lengths, bond angles, torsional energy profiles (dihedrals), and atomic partial charges. These quantum mechanical data are then used to parameterize the classical force field functions. Validation involves comparing the results of MD simulations using the new force field against experimental data or the original quantum mechanics data to ensure accuracy. semanticscholar.org

This table illustrates the types of parameters that would be developed for a new force field.

| Parameter Type | Description | Source of Reference Data |

|---|---|---|

| Bond Stretching | Force constants and equilibrium lengths for bonds (e.g., C-N, N-O in the ring). | DFT Geometry Optimization |

| Angle Bending | Force constants and equilibrium angles for atom triplets (e.g., C-N-O). | DFT Geometry Optimization |

| Torsional (Dihedral) | Energy barriers for rotation around bonds (e.g., rotation of the benzyl group). | DFT Potential Energy Scan |

| Non-bonded (van der Waals) | Lennard-Jones parameters (size and energy well depth) for each atom type. | Standard OPLS-AA types, possibly refined. |

| Non-bonded (Electrostatic) | Partial atomic charges for each atom. | DFT Electrostatic Potential Fitting |

Simulation of Solvent Effects and Self-Assembly Processes

With a validated force field, MD simulations can be performed to study this compound in various environments. A common application is to simulate the molecule in a box of solvent molecules (e.g., water or an organic solvent) to understand solvation effects. These simulations can reveal the structure of the solvent shell around the molecule and provide insights into its solubility and conformational preferences in solution.

Furthermore, simulations of multiple molecules of the compound can be used to investigate intermolecular interactions and predict whether self-assembly or aggregation occurs. researchgate.net For this compound, potential π-π stacking interactions between the benzyl groups could lead to the formation of dimers or larger aggregates in non-polar solvents. MD simulations can elucidate the geometry, stability, and dynamics of these aggregates, which is crucial for understanding the material properties of the compound in the condensed phase.

This final table summarizes the potential applications and expected outcomes of MD simulations for this compound.

| Simulation Application | System Setup | Potential Insights |

|---|---|---|

| Solvation Analysis | One solute molecule in a box of solvent (e.g., water). | Radial distribution functions, hydrogen bonding dynamics, conformational flexibility in solution. |

| Self-Assembly Study | Multiple solute molecules in a solvent box. | Observation of dimer/aggregate formation, characterization of intermolecular forces (e.g., π-stacking), potential for liquid crystal phase formation. researchgate.net |

| Interaction with a Surface | Solute molecules near a solid surface (e.g., graphene). | Adsorption energy, preferred orientation on the surface, potential for forming self-assembled monolayers. |

Application As a Synthetic Intermediate and Building Block in Materials Chemistry

Utilization of 3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole in the Synthesis of Complex Organic Molecules

The presence of a reactive chlorine atom allows for a range of nucleophilic substitution reactions, positioning this compound as a key starting material for more intricate molecular structures.

Precursor for Advanced Heterocyclic Systems

The chloroethyl moiety serves as an electrophilic site, readily undergoing substitution reactions with various nucleophiles to introduce new functional groups or to construct larger heterocyclic frameworks. For instance, reaction with amines, thiols, or alkoxides can lead to the formation of new C-N, C-S, or C-O bonds, respectively. This reactivity is instrumental in synthesizing derivatives with potential applications in medicinal chemistry and agrochemicals, where the 1,2,4-oxadiazole (B8745197) ring is a known pharmacophore. The stability of the oxadiazole ring under various reaction conditions allows for selective modification at the chloroethyl side chain.

Incorporation into Macrocyclic and Supramolecular Architectures

While specific examples involving this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential utility. The benzyl (B1604629) group can participate in π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures. The chloroethyl group can be functionalized to introduce recognition motifs or reactive ends for covalent capture after a self-assembly process, enabling the construction of complex macrocycles and molecular cages.

Role in the Design and Construction of Novel Polymeric Materials

The ability of the chloroethyl group to participate in polymerization reactions opens avenues for the incorporation of the 3-benzyl-1,2,4-oxadiazole moiety into polymer backbones or as pendant groups, imparting specific properties to the resulting materials.

Polymerization Strategies Involving the Chloroethyl Moiety

The chloroethyl group can act as an initiator or a monomer in various polymerization techniques. For example, it can be used in certain types of controlled radical polymerizations or undergo polycondensation reactions with suitable difunctional monomers. The resulting polymers would feature the oxadiazole ring, which is known to enhance thermal stability and introduce specific electronic properties.

| Polymerization Strategy | Role of Chloroethyl Group | Potential Polymer Properties |

| Cationic Polymerization | Initiator/Monomer | Enhanced thermal stability |

| Polycondensation | Monomer | Modified electronic properties |

| Post-polymerization modification | Reactive site | Functional materials |

Integration into High-Performance Polymers and Coatings

The incorporation of the 1,2,4-oxadiazole unit into polymer chains can lead to materials with improved thermal and oxidative stability. researchgate.net Such polymers could find applications as high-performance plastics, specialty coatings, or as components in electronic devices where materials with tailored dielectric properties and high thermal resistance are required. The benzyl group can also contribute to modifying the mechanical properties and processability of the final polymer.

Development of Ligands for Catalysis and Coordination Chemistry

The nitrogen atoms within the 1,2,4-oxadiazole ring possess lone pairs of electrons that can coordinate with metal ions, making oxadiazole derivatives potential ligands in coordination chemistry and catalysis. nih.gov

The functionalization of the chloroethyl group of this compound can be exploited to introduce additional coordinating atoms, leading to the formation of multidentate ligands. These tailored ligands can then be used to create metal complexes with specific catalytic activities or interesting photophysical properties. The steric and electronic properties of the ligand, influenced by the benzyl and substituted ethyl groups, can be fine-tuned to control the selectivity and efficiency of the catalytic processes. The development of such ligands is a promising area for the application of this versatile chemical compound.

Design of Chiral Ligands from the Compound's Stereocenters

The presence of a stereocenter at the carbon atom of the 1-chloroethyl group in this compound is a key feature that allows for its use in the design of chiral ligands. nih.govoup.com Chiral ligands are crucial in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. oup.com

The chloroethyl group can serve as a handle for further chemical modifications to introduce coordinating moieties, such as phosphines, amines, or other heterocyclic groups, that can bind to a metal center. The chirality of the resulting ligand, originating from the stereocenter of the parent oxadiazole, can create a chiral environment around the metal catalyst, enabling enantioselective transformations. For instance, nucleophilic substitution of the chlorine atom can lead to the formation of a variety of chiral derivatives.

The development of chiral ligands from heterocyclic scaffolds has been a significant area of research. nih.gov The rigid framework of the oxadiazole ring can provide a well-defined spatial arrangement of the coordinating groups, which is essential for achieving high levels of enantioselectivity in catalytic reactions. The benzyl group at the 3-position of the oxadiazole ring can also influence the steric and electronic properties of the resulting chiral ligand, further tuning its catalytic activity and selectivity.

Metal Coordination Complexes and Their Spectroscopic Characterization

The 1,2,4-oxadiazole ring in this compound contains two nitrogen atoms that can act as potential coordination sites for metal ions. nih.govmdpi.com This allows the compound and its derivatives to function as ligands in the formation of metal coordination complexes. The coordination chemistry of 1,2,4-oxadiazoles has been explored with various transition metals, including palladium(II), copper(II), and silver(I). researchgate.net

The nitrogen atoms of the oxadiazole ring can coordinate to metal centers, leading to the formation of discrete molecular complexes or extended coordination polymers. The specific coordination mode can vary depending on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

The characterization of these metal complexes is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction. Infrared (IR) spectroscopy can provide information about the coordination of the oxadiazole ring to the metal center by observing shifts in the vibrational frequencies of the C=N and N-O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for characterizing the structure of diamagnetic complexes in solution. Electronic absorption (UV-Vis) spectroscopy can reveal information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.

Table 1: Typical Spectroscopic Data for Metal Complexes of 1,2,4-Oxadiazole Derivatives

| Spectroscopic Technique | Observed Features and Interpretation |

| Infrared (IR) Spectroscopy | Shifts in the C=N stretching vibration (typically around 1600-1650 cm⁻¹) upon coordination. Changes in the N-O stretching frequency. |

| ¹H NMR Spectroscopy | Chemical shift changes of the protons on the oxadiazole ring and its substituents upon coordination. |

| ¹³C NMR Spectroscopy | Shifts in the signals of the carbon atoms of the oxadiazole ring, indicating a change in the electronic environment upon metal binding. |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region, often attributed to d-d transitions or charge-transfer bands. |

This table presents generalized data based on literature for 1,2,4-oxadiazole metal complexes.

Application in Organic Electronics and Optoelectronic Materials (if relevant through chemical modification, not direct application)

While this compound itself is not directly applicable in organic electronics, its structure provides a versatile platform for the synthesis of functional materials through chemical modification. The 1,2,4-oxadiazole core is known for its electron-deficient nature, making it a valuable building block for electron-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netrsc.org

Precursors for Organic Semiconductors and Dyes

The benzyl and 1-chloroethyl groups of this compound can be chemically modified to introduce or extend conjugated systems, a key requirement for organic semiconductors and dyes. For example, the benzyl group can be functionalized with various substituents to tune the electronic properties of the molecule. The chloroethyl group can be used to link the oxadiazole core to other aromatic or heterocyclic units, thereby creating larger π-conjugated structures.

These modifications can lead to the formation of molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in organic electronic devices. The resulting compounds could find applications as electron-transporting materials, host materials for phosphorescent emitters in OLEDs, or as components of organic solar cells.

Modulation of Electronic Properties through Structural Modification

The electronic properties of materials derived from this compound can be finely tuned through systematic structural modifications. The introduction of electron-donating or electron-withdrawing groups on the benzyl ring can significantly impact the HOMO and LUMO energy levels of the resulting molecule. rsc.orgnih.govnih.gov

For instance, attaching an electron-donating group, such as a methoxy (B1213986) or an amino group, to the benzyl ring would be expected to raise the HOMO energy level. Conversely, an electron-withdrawing group, like a nitro or a cyano group, would lower the LUMO energy level. This ability to modulate the frontier molecular orbital energies is essential for optimizing the performance of organic electronic devices by matching the energy levels of different layers to facilitate efficient charge transfer. researchgate.netresearchgate.net

Table 2: Predicted Effects of Substituents on the Electronic Properties of this compound Derivatives

| Substituent on Benzyl Ring | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Potential Impact on Application |

| -OCH₃ (Electron-donating) | Increase | Minor change | Improved hole injection |

| -NO₂ (Electron-withdrawing) | Minor change | Decrease | Improved electron injection |

| -CN (Electron-withdrawing) | Minor change | Decrease | Improved electron injection |

| -N(CH₃)₂ (Strong electron-donating) | Significant increase | Minor change | Enhanced hole transport |

This table illustrates general trends in the effect of substituents on the electronic properties of aromatic compounds.

Future Research Directions and Outlook

Exploration of Unconventional Synthetic Pathways and Green Chemistry Innovations

The development of environmentally benign and efficient synthetic routes is a paramount goal. For the 1,2,4-oxadiazole (B8745197) core, this involves moving beyond traditional condensation reactions toward greener and more powerful alternatives. nih.gov

Electroorganic synthesis represents a significant green chemistry innovation by replacing stoichiometric chemical oxidants with electricity. nih.gov This approach has been successfully applied to the synthesis of oxadiazole scaffolds through the electrochemical oxidative cyclization of precursors like N-acyl hydrazones and amidoximes. nih.govrsc.org These reactions often proceed under mild conditions with high functional group tolerance, offering a practical and environmentally friendly pathway to valuable heterocycles. nih.govijpsonline.com The key advantages include simple operation and the avoidance of hazardous reagents and byproducts often associated with classical methods. ijpsonline.com

| Precursor Type | Reaction Principle | Key Advantages | Reference |

|---|---|---|---|

| N-Acyl Hydrazones | Indirect electrochemical oxidation; DABCO-mediated | Mild conditions, broad substrate scope, gram-scale capability, one-pot potential from aldehydes and hydrazides. | nih.gov |

| N-Benzyl Amidoximes | Anodic oxidation generating an iminoxy radical, followed by 1,5-Hydrogen Atom Transfer (1,5-HAT) and cyclization. | High functional group compatibility, mild conditions. | rsc.org |

| Semicarbazones | Controlled potential electrolysis at a platinum electrode. | Environmentally benign, undivided cell setup. | researchgate.net |

Photochemical transformations offer another avenue for novel synthesis and modification of the oxadiazole ring under mild, light-induced conditions. Research has demonstrated that 1,2,4-oxadiazole derivatives can undergo photochemical rearrangements, such as isomerization to other heterocyclic systems like triazoles or 1,3,4-oxadiazoles. nih.govrsc.org Furthermore, visible-light-mediated [3+2]-cycloaddition reactions have been developed to construct the 2,3,5-trisubstituted-1,2,4-oxadiazole core, providing an efficient and green synthetic strategy that avoids harsh reagents. nih.gov

Biocatalysis is an emerging frontier for the synthesis of heterocyclic compounds, prized for its exceptional selectivity and mild, environmentally friendly reaction conditions. While the direct biocatalytic synthesis of 3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole is yet to be reported, related studies provide a strong proof of principle. For instance, multicomponent enzyme-catalyzed processes have been successfully developed for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. rsc.orgrsc.org In these processes, enzymes such as Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), efficiently catalyze the formation of the heterocyclic ring, achieving high yields. rsc.orgrsc.org Future research could focus on identifying or engineering enzymes capable of constructing the 1,2,4-oxadiazole ring from suitable precursors, representing a significant step forward in green pharmaceutical manufacturing.

Advanced Functionalization Strategies for Enhanced Reactivity and Selectivity

Creating analogues of this compound requires precise and efficient methods for modifying the core structure. Advanced functionalization strategies that avoid lengthy de novo synthesis are critical for rapidly exploring the chemical space and developing structure-activity relationships.

Carbon-hydrogen (C-H) activation has revolutionized synthetic chemistry by allowing the direct functionalization of C-H bonds, which were previously considered unreactive. This strategy is highly attractive for modifying heterocyclic compounds. researchgate.net For the oxadiazole scaffold, transition-metal-catalyzed C-H activation has been employed to introduce new carbon-carbon and carbon-heteroatom bonds directly onto the ring or its substituents. researchgate.netacs.org Catalytic systems based on palladium and cobalt have proven effective for the direct arylation of 1,3,4-oxadiazoles with a wide range of (hetero)aryl halides. researchgate.netacs.org

A particularly sophisticated approach is remote functionalization, where the oxadiazole ring acts as a directing group to guide reactivity at a distant position within the molecule. For example, a cobalt(III)-catalyzed strategy uses the oxadiazole ring to direct the C-H activation of an attached aromatic ring, leading to the synthesis of complex structures like 1-aminoisoquinolines. acs.org This methodology allows for the modification of positions that are not easily accessible through classical methods and showcases the utility of the oxadiazole core as a powerful controller of reactivity. acs.org

| Catalyst System | Reaction Type | Scope and Application | Reference |

|---|---|---|---|

| Palladium/Ferrocenyl Diphosphane | Direct C-H arylation | Coupling of 1,3,4-oxadiazoles with aryl chlorides, tolerating diverse functional groups. | researchgate.net |

| Cobalt(III) | Remote C-H activation/C-N cyclization | Oxadiazole-directed synthesis of 1-aminoisoquinolines from aromatic compounds and alkynes. | acs.orgacs.org |

| Copper | Direct benzylation | Cross-coupling of 1,3,4-oxadiazoles with N-tosylhydrazones. | mdpi.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. While many MCRs focus on the initial construction of heterocyclic rings, future research could devise novel MCRs that use a pre-formed, functionalized oxadiazole like this compound as a key building block. Such strategies would enable the convergent and rapid assembly of highly complex molecules around the oxadiazole core, which is a powerful approach for building libraries of potential drug candidates. Tandem reactions, which involve a sequence of intramolecular reactions, have also been explored for derivatizing the 1,2,4-oxadiazole ring system. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, is a transformative technology for chemical synthesis. researchgate.net It offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved efficiency, and straightforward scalability. beilstein-journals.orgnih.gov The synthesis of oxadiazoles has been successfully translated to flow processes, demonstrating significant reductions in reaction times and improvements in yield. beilstein-journals.orgnih.gov

These flow platforms can be integrated with in-line purification and analysis, creating fully automated synthesis systems. beilstein-journals.orgnih.govdurham.ac.uk Such automated platforms would enable the on-demand synthesis of this compound and a library of its derivatives with high purity and reproducibility. This technology is particularly valuable for medicinal chemistry, where rapid iteration of design-synthesis-test cycles is essential for accelerating drug discovery. durham.ac.uk

| Feature | Benefit | Example Application | Reference |

|---|---|---|---|

| Rapid Heat and Mass Transfer | Improved reaction control, higher yields, shorter reaction times (e.g., minutes). | Iodine-mediated oxidative cyclisation in a heated packed-bed reactor. | beilstein-journals.orgnih.gov |

| Scalability | Easy to scale up production by running the system for longer or using parallel reactors, without re-optimization. | Scale-up of 1,3,4-oxadiazole synthesis to 34 mmol/h. | beilstein-journals.orgnih.gov |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. | Handling of toxic reagents like iodine in a closed, automated system. | beilstein-journals.org |

| Automation and Integration | Enables multi-step synthesis and in-line extraction and purification, increasing overall efficiency. | Coupling flow synthesis with automated in-line chromatography. | beilstein-journals.orgnih.gov |

| Novel Reaction Conditions | Access to reaction windows (e.g., high temperature/pressure) not feasible in batch. | UV-B irradiation in a flow process for selective synthesis. | thieme-connect.com |

Development of Predictive Models for Structure-Reactivity Relationships

The future investigation of this compound and its analogues will heavily benefit from the development of robust predictive models that can elucidate complex structure-reactivity relationships. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are pivotal in this endeavor. These models can accelerate the discovery of new derivatives with tailored biological activities or chemical properties, reducing the reliance on costly and time-consuming empirical screening.

Research into 1,2,4-oxadiazole derivatives has already demonstrated the power of these predictive models. For instance, 3D-QSAR studies, employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to correlate the structural features of 1,2,4-oxadiazole compounds with their anticancer activity. researchgate.net These models provide insights into how electrostatic and steric fields of the molecules influence their biological function, guiding the design of more potent analogues. researchgate.net

Further research could focus on developing specific QSAR models for derivatives of this compound. By systematically synthesizing derivatives with modifications to the benzyl (B1604629) ring (e.g., introducing electron-donating or electron-withdrawing groups) and the chloroethyl side chain, a dataset can be generated to train and validate predictive models. A QSAR study on substituted- researchgate.netresearchgate.netnih.govoxadiazoles as S1P1 agonists has shown that the mechanism of action can differ based on the substitution pattern on the heterocyclic scaffold, highlighting the need for tailored models. tsijournals.com

DFT studies can complement QSAR by providing a deeper understanding of the electronic structure and reactivity of the molecule. nih.govmdpi.com Calculations can predict sites susceptible to nucleophilic or electrophilic attack, elucidate reaction mechanisms, and determine the stability of different conformations. researchgate.netnih.gov For this compound, DFT could be used to model the reactivity of the C-Cl bond in the ethyl group, predicting its susceptibility to substitution reactions, which is crucial for creating new derivatives.

The integration of these computational tools will enable a more rational and efficient design of future experiments, focusing on compounds with the highest predicted potential for specific applications.

Table 1: Predictive Modeling Techniques for 1,2,4-Oxadiazole Derivatives

| Modeling Technique | Application | Predicted Properties/Insights | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA, CoMSIA) | Anticancer Drug Design | Correlation of molecular fields with anticancer potency. | researchgate.net |

| QSAR | Receptor Agonism | Elucidation of structural features governing S1P1 receptor agonist activity. | tsijournals.com |

| Density Functional Theory (DFT) | Reactivity & Stability Analysis | Chemical stability, reactivity, and binding energy of VEGFR2 inhibitors. | nih.govmdpi.com |

| Molecular Docking | Enzyme Inhibition | Binding affinity and interactions with enzyme active sites (e.g., AChE). | nih.gov |

Uncharted Territories in Material Science Applications Through Chemical Derivatization

While much of the research on 1,2,4-oxadiazoles has centered on their pharmacological properties, the inherent chemical and thermal stability of the oxadiazole ring presents significant, yet largely unexplored, opportunities in material science. nih.gov Chemical derivatization of this compound is a key strategy to unlock this potential, enabling the synthesis of novel materials with unique optical, electronic, or energetic properties.